11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C19H17FN2O and its molecular weight is 308.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.13249133 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
A key area of scientific research involving this compound is its synthesis and structural determination. Cortéas et al. (2004) developed a new synthesis method for derivatives of 11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, focusing on their potential pharmacological activity in the central nervous system. The synthesis involved condensation and cyclization, with the final products' structures corroborated by various spectroscopic methods (Cortéas, Banos, & Garcia-Mellado de Cortes, 2004). Additionally, Wang et al. (2014) synthesized a series of 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives, including variants with the 11-(4-fluorophenyl) group, characterized by X-ray single-crystal diffraction (Wang, Bao, Wang, Li, Chen, & Han, 2014).
Potential Pharmacological Activity
These compounds have been studied for their potential pharmacological applications. For example, McGowan et al. (2009) identified certain derivatives as potent and selective inhibitors of hepatitis C virus (HCV) replication, suggesting their usefulness in antiviral therapy (McGowan, Nyanguile, Cummings, Vendeville, Vandyck, Van den Broeck, Boutton, De Bondt, Quirynen, Amssoms, Bonfanti, Last, Rombauts, Tahri, Hu, Delouvroy, Vermeiren, Vandercruyssen, van der Helm, Cleiren, Mostmans, Lory, Pille, van Emelen, Fanning, Pauwels, Lin, Simmen, & Raboisson, 2009).
Corrosion Inhibition Properties
A study by Laabaissi et al. (2021) investigated the corrosion inhibition properties of benzodiazepine derivatives, including this compound, for mild steel in acidic media. The compounds were found to be effective corrosion inhibitors, acting as mixed-type inhibitors and forming a protective layer on the metal surface. This research highlights the utility of these compounds in industrial applications like corrosion prevention (Laabaissi, Rbaa, Benhiba, Rouifi, Kumar, Bentiss, Oudda, Lakhrissi, Warad, & Zarrouk, 2021).
Use as Chemosensors
In another interesting application, Tolpygin et al. (2012) synthesized a series of 11-R-dibenzo[b,e][1,4]diazepin-1-ones and found that one derivative, in particular, was an effective and selective fluorescent chemosensor for Cd2+ cations. This finding opens the door to using these compounds in environmental monitoring and detection of heavy metals (Tolpygin, Mikhailenko, Bumber, Shepelenko, Revinsky, Dubonosov, Bren, & Minkin, 2012).
Properties
IUPAC Name |
6-(4-fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c20-13-10-8-12(9-11-13)19-18-16(6-3-7-17(18)23)21-14-4-1-2-5-15(14)22-19/h1-2,4-5,8-11,19,21-22H,3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZMZUNTFSVKIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)F)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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